2,4-dichloro-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)benzamide
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Overview
Description
2,4-dichloro-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)benzamide is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes a dichlorobenzamide moiety linked to a pyrimidine ring through an ethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)benzamide typically involves multiple steps. One common method includes the condensation of 2,4-dichlorobenzoic acid with an amine derivative under controlled conditions. The reaction is often catalyzed by a Lewis acid, such as ZrCl4, and may be carried out under ultrasonic irradiation to enhance the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced techniques such as continuous flow reactors and high-throughput screening to optimize reaction conditions. The use of green chemistry principles, such as the employment of reusable catalysts and eco-friendly solvents, is also becoming increasingly common in the large-scale synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the benzamide moiety can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethylamino group and the pyrimidine ring.
Condensation Reactions: The amine groups can participate in condensation reactions with carboxylic acids to form amides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives .
Scientific Research Applications
2,4-dichloro-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the pyrimidine ring and the ethylamino group allows it to interact with nucleophilic sites on proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(4-(4-((2,4-dichlorobenzoyl)amino)benzyl)phenyl)benzamide
- 2,4-dichloro-N-(2-((2,4-dichlorobenzoyl)amino)phenyl)benzamide
- 2,4-dichloro-N-(3-((2,4-dichlorobenzoyl)amino)phenyl)benzamide
Uniqueness
The uniqueness of 2,4-dichloro-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)benzamide lies in its specific structural features, such as the ethylamino group and the pyrimidine ring, which confer distinct chemical properties and biological activities. These features differentiate it from other similar compounds and make it a valuable molecule for various applications .
Properties
Molecular Formula |
C20H19Cl2N5O |
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Molecular Weight |
416.3 g/mol |
IUPAC Name |
2,4-dichloro-N-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]benzamide |
InChI |
InChI=1S/C20H19Cl2N5O/c1-3-23-20-24-12(2)10-18(27-20)25-14-5-7-15(8-6-14)26-19(28)16-9-4-13(21)11-17(16)22/h4-11H,3H2,1-2H3,(H,26,28)(H2,23,24,25,27) |
InChI Key |
FIMYGMSYSLPBRC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C |
Origin of Product |
United States |
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